Cas no 905781-26-2 (3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol)

3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol structure
905781-26-2 structure
Product Name:3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol
CAS No:905781-26-2
MF:C16H16N2OS2
MW:316.441040992737
CID:5495391
PubChem ID:18581582
Update Time:2025-05-19

3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 905781-26-2
    • 3-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)propan-1-ol
    • (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol
    • F2735-0414
    • AKOS016402903
    • 3-[(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol
    • 3-[(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-1,3-thiazol-3(2H)-yl]propan-1-ol
    • STL271035
    • 3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol
    • Inchi: 1S/C16H16N2OS2/c19-10-5-9-18-14(15-8-4-11-20-15)12-21-16(18)17-13-6-2-1-3-7-13/h1-4,6-8,11-12,19H,5,9-10H2/b17-16-
    • InChI Key: YDPKWNVBRYAZTN-MSUUIHNZSA-N
    • SMILES: S1C=C(C2=CC=CS2)N(/C/1=N/C1C=CC=CC=1)CCCO

Computed Properties

  • Exact Mass: 316.07040549g/mol
  • Monoisotopic Mass: 316.07040549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 89.4Ų

3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol Pricemore >>

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Additional information on 3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol

Comprehensive Overview of 3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol (CAS No. 905781-26-2)

3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol (CAS No. 905781-26-2) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique combination of a thiazole ring, a thiophene moiety, and a phenylimino group, making it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of novel therapeutics.

The compound's Z-configuration at the imino double bond is critical for its stereochemical properties, influencing its binding affinity and selectivity. Recent studies have explored its role in drug discovery, especially in targeting inflammatory pathways and microbial infections. Given the rising global demand for antimicrobial agents and anti-inflammatory drugs, this compound's structural features align well with current research trends. Additionally, its thiophene-thiazole hybrid structure has been investigated for applications in organic electronics, where such heterocycles are known for their optoelectronic properties.

From a synthetic chemistry perspective, 905781-26-2 presents challenges and opportunities. Its preparation often involves multi-step reactions, including condensation, cyclization, and functional group interconversion. Optimizing these processes is a hot topic in green chemistry, as researchers aim to reduce waste and improve yields. The compound's solubility and stability under physiological conditions are also key areas of investigation, particularly for formulation scientists working on drug delivery systems.

In the context of AI-driven drug design, 3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol has been flagged as a promising candidate for virtual screening campaigns. Computational models predict favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for advancing compounds to preclinical stages. This aligns with the growing use of machine learning in medicinal chemistry to accelerate hit identification and optimization.

Another emerging application of this compound lies in material science, where its conjugated system and heteroatom-rich structure contribute to unique electronic properties. Researchers are exploring its potential in organic semiconductors and sensors, capitalizing on the thiophene-thiazole backbone's ability to facilitate charge transport. This dual applicability in pharmaceuticals and advanced materials underscores its interdisciplinary significance.

For those searching "thiazole derivatives in drug discovery" or "CAS 905781-26-2 applications," this compound exemplifies the convergence of heterocyclic chemistry and modern therapeutic development. Its structure-activity relationship (SAR) is a focal point for medicinal chemists, who aim to modify its core to enhance efficacy or reduce off-target effects. Furthermore, its patent landscape reveals active interest from both academia and industry, highlighting its commercial potential.

In summary, 3-(2Z)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-3-ylpropan-1-ol (CAS No. 905781-26-2) represents a compelling case study in the intersection of organic synthesis, drug development, and materials innovation. As research progresses, its role in addressing unmet medical needs and enabling next-generation technologies will likely expand, making it a compound to watch in the coming years.

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